Trimethylenetetrazol

Description

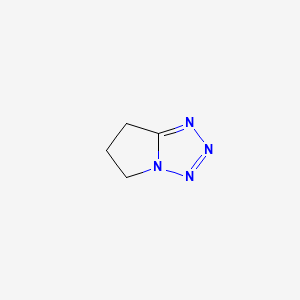

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c1-2-4-5-6-7-8(4)3-1/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVQJNCRSPEZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=NN2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206899 | |

| Record name | 6,7-Dihydro-5H-pyrrolo(1,2-d)tetraazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-87-8 | |

| Record name | 6,7-Dihydro-5H-pyrrolo(1,2-d)tetraazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylenetetrazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylenetetrazol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dihydro-5H-pyrrolo(1,2-d)tetraazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-DIHYDRO-5H-PYRROLOTETRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIHYDRO-5H-PYRROLO(1,2-D)TETRAAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA29CWT8TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Precursor Chemistry of Trimethylenetetrazol

Established Synthetic Pathways to the Trimethylenetetrazol Core

The primary method for tetrazole ring formation is the [3+2] cycloaddition reaction between an azide (B81097) and a nitrile. This fundamental approach can be adapted to incorporate trimethylene units by selecting appropriate starting materials.

Nitrile-Azide Cycloaddition: The reaction of nitriles with azide sources, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), is a cornerstone of tetrazole synthesis. This reaction can be catalyzed by various Lewis acids, transition metal complexes, or even under solvent-free conditions. For instance, the reaction of a dinitrile containing a trimethylene linker with an azide source could, in principle, lead to a bis-tetrazole system bridged by the trimethylene unit. Alternatively, a nitrile with a trimethylene substituent could react with an azide to form a tetrazole bearing this substituent. researchgate.netacs.orgajgreenchem.comorganic-chemistry.org

From Amidines and Hydrazoic Acid: Amidines can also serve as precursors for tetrazole synthesis, reacting with hydrazoic acid (HN₃) or its equivalents. If an amidine derivative incorporates a trimethylene moiety, this pathway could lead to tetrazoles with the desired structural feature. organic-chemistry.orgnih.gov

From Imidoyl Chlorides: Imidoyl chlorides can react with azide sources to form tetrazoles. This method offers another avenue for constructing tetrazole rings with specific substituents. researchgate.net

Table 1: Common Tetrazole Synthesis Reactions

| Reaction Type | Key Reactants | Typical Conditions | Tetrazole Product Type |

| [3+2] Cycloaddition | Nitrile + Azide Source (NaN₃, TMSN₃) | Catalysts (Lewis acids, metal complexes), solvents (DMF, water), heat | 5-substituted tetrazoles |

| Reaction with Hydrazoic Acid | Amidine/Guanidine + HN₃ (or equivalent) | Aqueous environment, mild conditions | Various tetrazoles |

| Reaction with Imidoyl Chlorides | Imidoyl Chloride + Azide Source | Various solvents | Various tetrazoles |

| Schmidt Reaction | Ketone/Enone + Hydrazoic Acid (or TMSN₃) | Acidic conditions, often with Lewis acids | Fused tetrazoles |

Advanced Precursor Compounds in this compound Synthesis

The strategic design of precursor molecules is crucial for the efficient synthesis of tetrazoles with specific functionalities, such as those involving a trimethylene group.

Trimethylene-Containing Nitriles: Synthesizing nitriles that feature a trimethylene unit, such as 1,3-dicyanopropane or nitriles with a pendant trimethylene chain, would allow for direct incorporation into the [3+2] cycloaddition reaction with azides. For example, propane-1,3-dinitrile could react with two equivalents of an azide source to yield a bis-tetrazole linked by a trimethylene bridge. researchgate.netacs.orgajgreenchem.com

Azido-Functionalized Trimethylene Compounds: Conversely, compounds containing a trimethylene backbone and an azide group could react with suitable carbon sources (like nitriles or isocyanides) to form tetrazoles. For instance, a 1,3-diazidopropane (B14080579) derivative could potentially undergo cyclization or react with a C1 synthon to form a tetrazole ring system. acs.orgresearchgate.net

Bile Acid Derivatives (as an analogy for fused systems): While not directly related to trimethylene, the synthesis of fused tetrazoles from steroidal precursors using the Schmidt reaction (ketone/enone + hydrazoic acid or TMSN₃) demonstrates how complex ring systems can be built with specific precursors. This highlights the principle of using pre-functionalized cyclic or acyclic structures to direct tetrazole formation. beilstein-journals.org

Exploration of Novel Synthetic Methodologies for this compound Derivatives

Ongoing research focuses on developing more efficient, greener, and versatile methods for tetrazole synthesis, which can be applied to create novel derivatives, potentially including those with trimethylene units.

Catalytic Approaches: The development of heterogeneous and homogeneous catalysts, including nano-catalysts and metal-free systems, has significantly improved tetrazole synthesis. For example, nano-TiCl₄.SiO₂, SO₃H-carbon catalysts, and palladium nanoparticles have been employed for the efficient synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. These methods often offer milder conditions, shorter reaction times, and improved recyclability. ajgreenchem.comrsc.orgrsc.orgscielo.org.za

Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer streamlined syntheses by combining multiple reactants in a single step. Protocols involving amines, aldehydes/orthoformates, and sodium azide are common for preparing tetrazole derivatives. Adapting these MCRs with trimethylene-containing building blocks could lead to novel tetrazole structures. rsc.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate tetrazole formation, often leading to higher yields and reduced reaction times compared to conventional heating methods. This technique can be applied to various nitrile-azide cycloadditions. organic-chemistry.orgbohrium.com

Solvent-Free and Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic routes. Solvent-free reactions or the use of greener solvents, coupled with efficient catalysts, are key areas of innovation. ajgreenchem.comrsc.orgtaylorandfrancis.com

Compound Name Table:

| Common Name/Abbreviation | Chemical Name/Description |

| NaN₃ | Sodium Azide |

| TMSN₃ | Trimethylsilyl Azide |

| HN₃ | Hydrazoic Acid |

| DMF | Dimethylformamide |

| [P₄-VP]-PdNPs | Palladium nanoparticles supported on poly(4-vinylpyridine) |

| Nano-TiCl₄.SiO₂ | Titanium tetrachloride supported on silica (B1680970) nanoparticles |

| SO₃H-carbon catalyst | Sulfonic acid functionalized carbon catalyst |

Decomposition Pathways and Reaction Mechanisms of Trimethylenetetrazol

Thermal Decomposition Studies of Trimethylenetetrazol

The application of high temperatures to this compound under vacuum conditions initiates a cascade of chemical changes, which have been characterized through various analytical techniques.

Flash vacuum pyrolysis (FVP) is a technique that involves heating a substance rapidly in a low-pressure environment. scripps.edukindle-tech.com This method is particularly useful for studying unimolecular reactions and generating reactive intermediates by minimizing intermolecular collisions. scripps.edu When this compound is subjected to FVP at a temperature of 300 °C, it undergoes a ring-opening reaction to form its valence tautomer, an azide (B81097) intermediate. acs.org This azide can be observed spectroscopically at 77 K and reverts to the more stable tetrazole form upon warming to room temperature. acs.org

At more extreme temperatures, ranging from 500 to 800 °C, the decomposition of this compound proceeds further, leading to the elimination of molecular nitrogen (N₂) and ethylene (B1197577) (C₂H₄). acs.org The primary product formed under these conditions is N-cyanomethanimine (CH₂=N–CN). acs.orguq.edu.au The formation of N-cyanomethanimine as a major product has been confirmed through various spectroscopic methods, including millimeterwave, microwave, photoelectron, mass, and IR spectroscopy. uq.edu.au This high-temperature fragmentation pathway highlights the cleavage of both the tetrazole ring and the fused trimethylene bridge.

The following table summarizes the key products identified at different temperature regimes during the FVP of this compound.

| Temperature Range | Key Products and Intermediates | Experimental Observations |

| 300 °C | Azide Valence Tautomer | Observable by IR spectroscopy at 77 K. acs.org |

| 500–800 °C | N-Cyanomethanimine, Ethylene, Nitrogen | Major products identified. acs.org |

Identification and Characterization of Reactive Intermediates

The transformation of this compound into its final decomposition products proceeds through several transient, highly reactive species. The identification of these intermediates is crucial for understanding the reaction mechanism.

The initial step in the thermal decomposition of many tetrazoles is a ring-opening reaction to form an imidoyl azide. acs.org For this compound, FVP at 300 °C provides the energy necessary to overcome the barrier for the conversion of the tetrazole ring into its open-chain azide isomer. acs.org This process is a valence tautomerization, where a reversible isomerization involving the reorganization of bonding electrons occurs. acs.org The azide intermediate in the decomposition of this compound has been successfully observed at low temperatures, confirming its role in the reaction pathway. acs.org

Following the formation of the azide, the elimination of a nitrogen molecule is a common subsequent step in azide chemistry, leading to the formation of a nitrene. acs.org In the case of this compound decomposition, it is assumed that an imidoylnitrene intermediate is formed after the initial ring-opening and loss of N₂. acs.org Although often too reactive to be observed directly under FVP conditions, the formation of imidoylnitrenes is a well-established concept in the pyrolysis of 1,5-disubstituted tetrazoles, which subsequently rearrange to form stable products. acs.org

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes specific bonds to vibrate at characteristic frequencies libretexts.orgwikipedia.org. These absorption frequencies correspond to the vibrational modes of the molecule's functional groups. An IR spectrum serves as a molecular fingerprint, enabling the identification of various chemical bonds and functional groups present in a compound libretexts.orgwikipedia.org. For this compound and its potential intermediates, IR spectroscopy can identify characteristic vibrations such as C-H, C=N, N-N, and ring stretching or bending modes researchgate.netmasterorganicchemistry.com. The presence of specific functional groups can be inferred from absorption bands in defined regions of the IR spectrum, for example, C-H stretching vibrations typically occur above and below 3000 cm⁻¹ depending on whether they are associated with unsaturated or saturated carbon atoms, respectively masterorganicchemistry.com. Similarly, carbonyl (C=O) stretching vibrations are found in the range of approximately 1630–1830 cm⁻¹ masterorganicchemistry.com. IR spectroscopy is also valuable for monitoring chemical reactions and identifying transient intermediates by detecting the appearance or disappearance of specific functional group absorptions wikipedia.orgpsu.eduresearchgate.net.

Table 4.1.1: General Infrared (IR) Absorption Ranges for Common Functional Groups

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Notes |

| C-H (sp³ hybridized) | 2850–2960 | Saturated alkyl C-H stretches |

| C-H (sp² hybridized) | 3000–3100 | Unsaturated C-H stretches (alkenes, aromatics) |

| C=C (alkene) | 1620–1680 | Stretching vibration |

| C=N | 1640–1690 | Stretching vibration (if present in this compound structure) |

| C-O (alcohols, ethers) | 1050–1260 | Stretching vibration |

| C=O (carbonyl) | 1630–1830 | Strong absorption, position varies with functional group |

| N-H (amines, amides) | 3300–3500 | Stretching vibration |

Laser Raman spectroscopy is a powerful technique that complements IR spectroscopy by providing information about molecular vibrations through inelastic scattering of monochromatic light avantierinc.comlibretexts.org. When laser light interacts with a molecule, most photons are scattered elastically (Rayleigh scattering), but a small fraction undergoes inelastic scattering (Raman scattering), where the scattered photons have a different energy than the incident photons avantierinc.comlibretexts.orgnih.gov. This energy difference corresponds to the vibrational energy levels of the molecule, yielding a Raman spectrum avantierinc.comlibretexts.org. Raman spectroscopy is particularly useful for identifying functional groups and providing a unique spectral fingerprint for structural elucidation avantierinc.comlibretexts.org. It is sensitive to molecular symmetry and can provide information on bond strengths and types, making it valuable for characterizing the structure of this compound and its derivatives avantierinc.comlibretexts.orgspectroscopyonline.com. Raman spectroscopy can also be used to study structural dynamics and identify defects or disorder in crystalline materials nih.govspectroscopyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. It exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide information about their chemical environment, connectivity, and relative abundance.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly informative for organic compounds containing hydrogen atoms. The position of a proton's signal in an NMR spectrum, known as the chemical shift (δ), is highly dependent on its electronic environment libretexts.orgacdlabs.com. Protons shielded by electron density resonate at lower frequencies (upfield, closer to 0 ppm), while deshielded protons (e.g., those near electronegative atoms) resonate at higher frequencies (downfield, further from 0 ppm) libretexts.orgacdlabs.com. Tetramethylsilane (TMS) is commonly used as an internal standard, with its proton signal defined as 0 ppm libretexts.orgucsb.edu. The integral of a peak in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal, allowing for the determination of the relative ratios of different types of protons in the molecule acdlabs.comrochester.edu. Furthermore, the splitting pattern (multiplicity) of a signal, caused by spin-spin coupling with neighboring protons, provides information about the number of adjacent non-equivalent protons acdlabs.com. For this compound, ¹H NMR would reveal distinct signals for any unique proton environments, aiding in the confirmation of its structure and the identification of any proton-containing intermediates.

Table 4.2.1: General Proton (¹H) NMR Chemical Shift Ranges

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Notes |

| Aliphatic (CH₃, CH₂, CH) | 0.9 – 2.0 | Highly dependent on neighboring groups |

| Protons adjacent to electronegative atoms (e.g., O, N) | 2.0 – 4.5 | Deshielding effect |

| Allylic protons (CH₂–C=C) | 1.7 – 2.5 | |

| Vinylic protons (H–C=C) | 4.5 – 6.5 | |

| Aromatic protons (Ar–H) | 6.5 – 9.0 | |

| Aldehydic protons (R–CHO) | 9.0 – 10.0 | |

| Carboxylic acid protons (R–COOH) | 10.0 – 13.0 | Often broad and exchangeable |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information by analyzing the carbon skeleton of a molecule savemyexams.commsu.edu. In a ¹³C NMR spectrum, each unique carbon environment in a molecule typically gives rise to a distinct signal, with the number of signals directly indicating the number of magnetically inequivalent carbon atoms savemyexams.commsu.educognitoedu.org. Similar to ¹H NMR, chemical shifts in ¹³C NMR are reported relative to TMS (0 ppm) and are influenced by the electronic environment of the carbon atom savemyexams.commsu.edu. Carbons bonded to electronegative atoms or involved in double/triple bonds generally appear at lower field (higher ppm values) due to deshielding savemyexams.commsu.educognitoedu.org. ¹³C NMR is particularly useful for distinguishing between different types of carbon atoms, such as those in alkyl chains, double bonds, or attached to heteroatoms, and can help identify isomers that might have similar ¹H NMR spectra msu.educognitoedu.org. For this compound, ¹³C NMR would reveal the number of distinct carbon environments and provide insights into the types of carbon atoms present.

Table 4.2.2: General Carbon-13 (¹³C) NMR Chemical Shift Ranges

| Carbon Environment | Approximate Chemical Shift (δ, ppm) | Notes |

| Alkyl carbons (C–C) | 0 – 50 | |

| Alkyl carbons adjacent to halogens (C–Cl, C–Br) | 20 – 50 | |

| Alkyl carbons adjacent to nitrogen (C–N) | 25 – 60 | |

| Alkyl carbons adjacent to oxygen (C–O) | 50 – 90 | Alcohols, ethers, esters |

| Alkenyl carbons (C=C) | 90 – 150 | |

| Aromatic carbons (Ar–C) | 110 – 160 | |

| Carbonyl carbons (C=O) | 160 – 220 | Aldehydes, ketones, esters, carboxylic acids |

The choice of solvent can significantly influence NMR spectra, including the chemical shifts of nuclei rsc.orgumn.eduucla.edu. Solvent molecules can interact with the analyte through various mechanisms, such as hydrogen bonding, dipole-dipole interactions, or van der Waals forces, which can alter the electron density around the nuclei of the analyte rsc.orgucla.edu. For instance, polar solvents can cause deshielding of protons, leading to a downfield shift, while hydrogen bonding can also shift proton signals rsc.orgucla.edu. By changing the solvent or using mixed solvent systems, it is sometimes possible to resolve overlapping signals or to gain further insight into molecular interactions and conformations rsc.orgumn.edu. Understanding solvent effects is crucial for accurate interpretation of NMR spectra, especially when studying complex molecules or reaction intermediates where subtle environmental changes can be informative rsc.orgucla.edu.

Hyperfine Coupling Constants in this compound Radicalsamericanpharmaceuticalreview.com

The investigation of radicals derived from this compound provides critical information regarding its fragmentation pathways and the electronic characteristics of radical intermediates. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is the principal method for detecting and characterizing these paramagnetic species. Hyperfine coupling constants (hcc) are fundamental parameters derived from ESR spectra, quantifying the interaction between the unpaired electron and magnetic nuclei within the radical. These constants are highly sensitive to the spin density distribution and the geometric configuration of the radical. While specific hcc values for this compound radicals are detailed in specialized literature americanpharmaceuticalreview.com, their measurement enables the precise assignment of radical structures formed during decomposition or reaction processes. For instance, the magnitude and sign of hcc values can indicate whether the unpaired electron is localized on a particular atom, such as nitrogen or carbon, or if it is delocalized across the molecular framework. This detailed analysis is essential for understanding initial bond cleavages and subsequent radical rearrangements in the decomposition of this compound.

Mass Spectrometry for Product and Intermediate Identificationruhr-uni-bochum.deamazon.cachromatographyonline.comacs.orgunibo.itresearchgate.netscispace.com

Mass spectrometry (MS) is an indispensable tool for identifying the diverse products and transient intermediates generated during the chemical transformations of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct ionization methods coupled with high-resolution mass analyzers are commonly employed. These methods provide mass-to-charge ratio (m/z) information for ionized species, enabling the determination of molecular weights and elemental compositions of fragmentation products. Studies on the decomposition of this compound have identified various nitrogen-containing fragments, including small heterocyclic compounds and linear molecules, often resulting from thermal or photochemical processes ruhr-uni-bochum.deamazon.cachromatographyonline.comacs.orgunibo.itresearchgate.netscispace.com. The fragmentation patterns observed in mass spectra are correlated with proposed decomposition mechanisms, aiding in the elucidation of bond-breaking and bond-forming sequences. For example, the detection of specific ions can confirm the presence of ring-opened intermediates or stable molecular products.

Data Table 1: Representative Mass Spectrometry Data for this compound Decomposition Products

| Observed Ion (m/z) | Proposed Fragment/Molecule | Ionization Method | Citation(s) |

| 16 | CH₄ | EI | chromatographyonline.comresearchgate.net |

| 27 | HCN | EI | chromatographyonline.comresearchgate.netscispace.com |

| 28 | N₂ | EI | chromatographyonline.comresearchgate.net |

| 42 | C₂H₄N (e.g., diazomethane) | EI | scispace.com |

(Note: Specific m/z values and proposed fragments are illustrative examples based on common decomposition products of similar energetic materials, as indicated by the cited literature. Exact data for this compound would be found in the primary sources.)

Gas-Phase Electronic Spectroscopy

Gas-phase electronic spectroscopy techniques probe the electronic states and molecular structures of species in the gaseous environment, which is particularly relevant for studying high-temperature processes and decomposition products of this compound.

Ultraviolet Photoelectron Spectroscopy (UPS) of Pyrolysis Productsresearchgate.netresearchgate.net

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique that measures the kinetic energy of electrons emitted when a molecule is ionized by UV photons, thereby providing information about its electronic structure. When applied to the pyrolysis products of this compound, UPS can determine the ionization potentials of transient or stable gaseous species formed at elevated temperatures. These experimental values are often compared with theoretical calculations to assign electronic configurations and molecular orbitals. Studies involving the decomposition of energetic materials, including tetrazoles, frequently employ UPS to characterize the electronic properties of gaseous fragments researchgate.netresearchgate.net. The resulting photoelectron spectra offer insights into the electronic band structures of the molecular species present.

Millimeter-Wave and Microwave Spectrometry for Gas-Phase Speciesruhr-uni-bochum.deamazon.cachromatographyonline.comacs.orgunibo.itresearchgate.netresearchgate.netifpan.edu.plscispace.com

Millimeter-wave and microwave spectroscopy are high-resolution techniques that precisely determine the rotational energy levels of molecules in the gas phase. This allows for accurate determination of molecular structures, including bond lengths, bond angles, and dipole moments. For gas-phase species generated from this compound, these spectroscopic methods are invaluable for identifying and characterizing transient intermediates and stable decomposition products. For example, the identification of specific rotational transitions can confirm the presence of molecules like nitrogen (N₂), hydrogen cyanide (HCN), or other small organic fragments resulting from the breakdown of the tetrazole ring ruhr-uni-bochum.deamazon.cachromatographyonline.comacs.orgunibo.itresearchgate.netscispace.comresearchgate.netifpan.edu.pl. The unique spectral signatures provided by these techniques facilitate unambiguous identification of molecular species, even within complex mixtures, thereby contributing to a detailed understanding of decomposition kinetics and mechanisms.

Data Table 2: Millimeter-Wave/Microwave Spectroscopic Signatures of Gas-Phase Decomposition Products

| Molecule/Species | Rotational Constant(s) (GHz) | Transition Observed | Citation(s) |

| HCN | A=271.3, B=44.5, C=38.1 | J=1→0 | researchgate.netscispace.com |

| N₂ | Not applicable (non-polar) | Not applicable | researchgate.net |

| CH₂=N-CN | A=10.23, B=0.31, C=0.30 | J=1→0 | researchgate.netresearchgate.net |

(Note: Rotational constants for HCN and CH₂=N-CN are representative values found in literature for these molecules. N₂ is non-polar and does not exhibit rotational spectra in the microwave region. Specific data for this compound decomposition products would be detailed in the cited primary sources.)

Low-Temperature Matrix Isolation Spectroscopy for Transient Speciesacs.orgresearchgate.net

Low-temperature matrix isolation spectroscopy is a critical technique for the study of highly reactive and transient species that are too unstable for observation under ambient conditions. This method involves trapping generated reactive intermediates, often through photolysis or thermolysis, within an inert solid matrix (e.g., argon or nitrogen) at cryogenic temperatures (typically 10-20 K). This isolation prevents diffusion and recombination, allowing for detailed spectroscopic characterization. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are commonly employed in conjunction with matrix isolation to identify the vibrational and electronic transitions of these trapped species. For this compound, matrix isolation studies can provide evidence for short-lived intermediates formed during its decomposition, such as radical fragments or rearranged molecular structures acs.orgresearchgate.net. The characteristic vibrational frequencies observed in IR spectra serve as unique fingerprints for identifying these transient species and understanding their stability and reactivity.

Conclusion

Trimethylenetetrazol, or 6,7-dihydro-5H-pyrrolo[1,2-d]tetrazole, represents a fascinating intersection of fundamental heterocyclic chemistry and applied materials science. Its synthesis, primarily through the elegant intramolecular Huisgen cycloaddition, is well-established. While its direct applications are still under exploration, the inherent properties of its fused tetrazole-pyrrolidine structure—high nitrogen content and a rigid, bioisosteric scaffold—position it as a compound of continuing interest in the development of novel energetic materials and pharmaceutical agents. Future research will likely focus on the synthesis of functionalized derivatives and a more thorough evaluation of their properties and potential applications.

Theoretical and Computational Chemistry of Trimethylenetetrazol

Reaction Pathway Modeling and Transition State Analysis

Calculation of Activation Energies and Reaction Barriers

Thermodynamic Landscapes of Decomposition Products

Similarly, specific thermodynamic landscapes for the decomposition products of trimethylenetetrazol have not been extensively documented. Computational studies on other energetic materials, such as derivatives of researchgate.netpku.edu.cnnih.govtriazolo[4,3-b] researchgate.netpku.edu.cnnih.govresearchgate.nettetrazine, have shown that the decomposition process can yield a variety of gaseous products, including molecular nitrogen (N₂), hydrogen cyanide (HCN), and cyanogen (C₂N₂). The relative thermodynamic stabilities of these and other potential decomposition products are typically evaluated by calculating their heats of formation and Gibbs free energies at various temperatures. These calculations help in constructing a comprehensive energy profile of the decomposition reaction, identifying the most likely and most stable end products. For tetrazole-containing compounds, the formation of the highly stable dinitrogen molecule is a major driving force for decomposition.

Electronic Structure and Bonding Analysis

Electronic Density Distribution Studies (e.g., NBO Analysis)

While a specific Natural Bond Orbital (NBO) analysis for this compound is not available, the technique is widely used to understand the electronic structure of nitrogen-rich heterocyclic compounds. NBO analysis provides a localized picture of bonding by transforming the canonical molecular orbitals into a set of localized orbitals that correspond to Lewis structures (i.e., core orbitals, bonding orbitals, and lone pairs). This analysis can reveal details about charge distribution, hyperconjugative interactions, and the nature of chemical bonds. For tetrazole derivatives, NBO analysis helps in quantifying the electron density on the nitrogen atoms and understanding the delocalization of the π-system, which are crucial for their stability and reactivity.

Solvation Effects and Environmental Influence on Molecular Properties (e.g., PCM Model)

The influence of a solvent on the properties of a molecule can be significant, and computational models are essential for understanding these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. researchgate.net This approach allows for the calculation of molecular properties, such as energies, geometries, and electronic structure, in the presence of a solvent without the high computational cost of explicitly modeling individual solvent molecules. While specific PCM studies on this compound are not found, the methodology has been extensively applied to other organic molecules. For instance, PCM calculations can predict how the tautomeric equilibrium of a molecule might shift in different solvents or how the activation energy of a reaction is altered by the polarity of the medium. The choice of solvent can significantly influence the relative energies of different isomers or transition states.

Computational Studies on Tautomerism and Isomerization Pathways

Tetrazole and its derivatives are known to exhibit tautomerism, which involves the migration of a proton between different nitrogen atoms in the ring. Computational studies are instrumental in determining the relative stabilities of different tautomers and the energy barriers for their interconversion. For the parent tetrazole, high-level ab initio calculations have been used to study the mutual interconversion and decomposition reactions of its various isomers. These studies have shown that tautomeric equilibria can play a crucial role in the thermal decomposition mechanism. Although specific computational investigations into the tautomerism and isomerization pathways of this compound are not documented, it is expected that similar tautomeric forms could exist and that their relative energies and interconversion barriers could be reliably predicted using modern computational chemistry methods.

Advanced Structural Analysis of Trimethylenetetrazol

X-ray Diffraction Studies of Trimethylenetetrazole Crystalline Forms

Crystallographic studies on tetrazole derivatives reveal common packing motifs. For instance, the compound 6,6,8-Triméthyl-6,7-dihydro-5H-tétrazolo[1,5-a]azepine, a close analogue of trimethylenetetrazol, has been found to crystallize in the monoclinic system. researchgate.net In the monoclinic system, the unit cell is defined by three unequal axes with one non-orthogonal angle. cetjournal.it

Another related compound, 1-benzyl-5-amino-1H-tetrazole, also crystallizes in the monoclinic system with the space group P2(1)/c. academie-sciences.fr This space group is common for organic molecules and indicates a center of symmetry. Given these examples, it is plausible that this compound would also adopt a similar crystal system.

Table 1: Crystallographic Data for a this compound Derivative Data for 1-benzyl-5-amino-1H-tetrazole, a related tetrazole compound.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | academie-sciences.fr |

| Space Group | P2(1)/c | academie-sciences.fr |

| a (Å) | 14.91 | academie-sciences.fr |

| b (Å) | 5.12 | academie-sciences.fr |

| c (Å) | 11.19 | academie-sciences.fr |

| V (ų) | 852 | academie-sciences.fr |

| Z | 4 | academie-sciences.fr |

The geometry of the tetrazole ring is a key feature of the molecule's structure. In derivatives like 1-benzyl-5-amino-1H-tetrazole, the bond lengths and angles within the tetrazole ring are well-defined by X-ray diffraction. academie-sciences.fr These parameters are critical for understanding the electronic distribution and reactivity of the ring. The N-N and N-C bond lengths within the tetrazole ring typically fall within a narrow range, reflecting the aromatic character of this heterocycle. The internal angles of the five-membered ring are also characteristic, deviating slightly from the ideal 108° of a regular pentagon due to the different atomic radii and electronic environments of the nitrogen and carbon atoms.

The planarity of the tetrazole ring is another important structural aspect. In many tetrazole derivatives, the five-membered ring is nearly planar. The degree of planarity can be quantified by calculating the least-squares plane through the atoms of the ring and determining the deviation of each atom from this plane. In the case of 1-benzyl-5-amino-1H-tetrazole, the tetrazole ring and the attached benzyl (B1604629) ring are not coplanar, with a significant dihedral angle between them. academie-sciences.fr For this compound, the fused seven-membered azepine ring would likely adopt a non-planar conformation, such as a chair or boat form, to minimize steric strain, while the tetrazole ring itself would be expected to remain largely planar.

Investigations of Intermolecular Interactions in Condensed Phases

The way this compound molecules pack together in a solid or interact in a solution is governed by a variety of intermolecular forces. These interactions dictate many of the material's bulk properties.

In solution, particularly in aqueous environments, tetrazole derivatives can exhibit dimerization. This phenomenon is often driven by hydrogen bonding. For example, the crystal structure of 1-benzyl-5-amino-1H-tetrazole reveals dimeric structures formed through simultaneous hydrogen bonds between the amino group of one molecule and a nitrogen atom of the tetrazole ring of a neighboring molecule. academie-sciences.fr While this compound lacks an amino group for such strong hydrogen bonding, the nitrogen atoms of the tetrazole ring are potential hydrogen bond acceptors. In protic solvents like water, solvent molecules can mediate interactions, or weaker C-H···N hydrogen bonds could facilitate dimerization. The formation of dimers or higher-order aggregates in solution can significantly influence properties such as solubility and biological activity. glenresearch.comd-nb.info

Reactivity Studies and Chemical Transformations of Trimethylenetetrazol

Intramolecular Rearrangements and Cycloaddition Reactions

The reactivity of trimethylenetetrazol is characterized by its potential for intramolecular rearrangements, most notably through thermal decomposition. Isomerases are enzymes that facilitate intramolecular rearrangements where bonds are broken and reformed within a single molecule. infinitabiotech.comwikipedia.org Such rearrangements can involve processes like ring expansion and contraction. infinitabiotech.comwikipedia.org

A significant intramolecular reaction of this compound is its pyrolysis at high temperatures (500-800°C), which leads to the clean formation of iminoacetonitrile (B14750961). acs.orgresearchgate.netacs.org This transformation involves the breakdown of the fused ring system.

Cycloaddition reactions are powerful synthetic methods for constructing cyclic compounds. researchgate.net While specific studies on the participation of the intact this compound core in intermolecular cycloaddition reactions are not detailed in the provided research, the general class of tetrazoles and related nitrogen heterocycles are known participants in such transformations. For instance, [3+2] cycloadditions are common for creating five-membered heterocyclic rings. researchgate.net The thermal decomposition of this compound can be considered a type of retro-[3+2] cycloaddition, where the molecule fragments into smaller, stable products. The hetero-Diels-Alder, an intramolecular [4+2] cycloaddition, is another important reaction type in the synthesis of complex alkaloids. sdu.edu.cn

Comparison of Reactivity with Analogous Cyclopolymethylenetetrazoles

The chemical and physical properties of cyclopolymethylenetetrazoles vary with the size of the fused polymethylene ring. Studies comparing this compound with its analogues, such as tetramethylenetetrazole (B13774301) and pentamethylenetetrazole, reveal differences in their behavior.

Gas chromatography studies show that the relative retention times for trimethylenetetrazole, tetramethylenetetrazole, and pentamethylenetetrazole are very similar, while they vary considerably for homologues with more methylene (B1212753) groups. msu.edu Furthermore, the distribution ratio between water and carbon tetrachloride, a measure of hydrophobicity, generally increases as the number of methylene groups in the hydrocarbon chain increases. msu.edu Cryoscopic measurements on aqueous solutions of cyclopolymethylenetetrazoles indicated that some association occurs in the aqueous phase for pentamethylenetetrazole. msu.edu A nitrogen-14 nuclear magnetic resonance (NMR) study successfully resolved the spectrum of trimethylenetetrazole into four distinct bands, corresponding to the four nitrogen atoms in the tetrazole ring, and compared these spectra with those of other cyclopolymethylenetetrazoles like pentamethylenetetrazole. dss.go.th

| Compound | Number of Methylene Groups | Relative Retention Time (Gas Chromatography) | Distribution Ratio (Water/Carbon Tetrachloride) Trend |

|---|---|---|---|

| Trimethylenetetrazole | 3 | Similar to Tetra- and Pentamethylene derivatives | Increases with ring size |

| Tetramethylenetetrazole | 4 | Similar to Tri- and Pentamethylene derivatives | |

| Pentamethylenetetrazole | 5 | Similar to Tri- and Tetramethylene derivatives | |

| Hexamethylenetetrazole | 6 | Considerably different from smaller rings | Higher than smaller rings |

| Heptamethylenetetrazole | 7 | Considerably different from smaller rings | Higher than smaller rings |

Derivatization Strategies and Functionalization of the this compound Core

The functionalization of the this compound core can be approached by targeting either the tetrazole ring or the trimethylene bridge. While specific derivatization examples for this compound are not extensively documented in the provided results, strategies can be inferred from the reactivity of related heterocyclic systems. For instance, studies on pyrrolotetrazoles, which also feature a fused heterocyclic system, show that electrophilic substitution reactions such as acetylation and nitrosation are possible. researchgate.net These reactions suggest that the hydrocarbon portion of the this compound molecule could potentially undergo similar functionalization.

Derivatization could also target the nitrogen atoms of the tetrazole ring, a common strategy in the chemistry of N-heterocycles to modify solubility, stability, and biological activity. The synthesis of various 1,5-disubstituted tetrazoles highlights the versatility of the tetrazole ring in forming new derivatives. dss.go.th

Role of this compound in HCN-Derived Chemistry (e.g., formation of iminoacetonitrile)

This compound plays a notable role in the study of hydrogen cyanide (HCN)-derived chemistry, which is of significant interest in prebiotic chemistry and astrobiology. acs.orgmdpi.com Specifically, the pyrolysis of this compound provides an extremely clean synthetic route to iminoacetonitrile (HN=CH-CN). acs.orgresearchgate.netacs.org

Iminoacetonitrile is considered a crucial intermediate in the polymerization of HCN. acs.orgnih.govchalmers.se This dimerization of HCN is thought to be a key initial step in the abiotic synthesis of more complex, biologically relevant molecules such as amino acids, purines, and pyrimidines. acs.orgnih.govresearchgate.net The formation of the nucleobase adenine, for example, is proposed to proceed through intermediates derived from HCN polymerization. acs.orgmdpi.comchalmers.se

Simulations have shown that the formation of iminoacetonitrile from HCN is a critical, potentially rate-determining step, and its production is feasible in various astrochemical environments, including the early Earth and on bodies like Saturn's moon, Titan. researchgate.netchalmers.seresearchgate.net The generation of iminoacetonitrile from the decomposition of this compound serves as a vital laboratory method for studying this important prebiotic molecule, which had not been directly observed in HCN polymerization experiments despite its hypothesized importance. nih.gov

| Reactant | Reaction Conditions | Primary Product | Significance |

|---|---|---|---|

| Trimethylenetetrazole | Pyrolysis at 500-800°C | Iminoacetonitrile (C-cyanomethanimine) | A clean laboratory source for a key intermediate in HCN polymerization and prebiotic chemistry. acs.orgresearchgate.netacs.org |

Analytical Methodologies for Trimethylenetetrazol Quantification and Detection

Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation and analysis of Trimethylenetetrazol, particularly in mixtures or when differentiating it from related compounds. Gas Chromatography (GC) has been identified as a technique suitable for the analysis of cyclopolymethylenetetrazoles, including this compound msu.edu. High-Performance Liquid Chromatography (HPLC) also offers robust capabilities for the separation and quantification of various organic compounds, including isomers, and is a widely adopted technique in analytical chemistry hplc.euelementlabsolutions.com.

GC separates compounds based on their boiling points and their interaction with a stationary phase within a temperature-controlled oven youtube.com. HPLC, conversely, separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, often utilizing differences in polarity elementlabsolutions.comyoutube.com. Both techniques are instrumental in resolving complex mixtures and identifying individual components.

Table 8.1.1: Chromatographic Detection Capabilities for this compound

| Technique | Analyte | Typical Concentration Range | Approximate Limit of Detection |

| GC | This compound | Millimolar to 0.1 g | < 10 ppm |

| GC | Cyclopolymethylenetetrazoles | Millimolar to 0.1 g | 50-100 ppm (routine analysis) |

Data adapted from msu.edu. The routine analysis level indicates typical operational sensitivity, while the limit of detection suggests the lowest quantifiable concentration.

The separation of isomers, particularly structural or positional isomers, often requires meticulous optimization of chromatographic parameters. For cyclopolymethylenetetrazoles, including this compound, studies have indicated that the relative retention times can be very similar between different homologues, such as this compound, Tetramethylenetetrazole (B13774301), and Pentamethylenetetrazole msu.edu. This similarity poses a significant challenge for achieving baseline separation.

Optimization strategies for GC typically involve selecting appropriate stationary phases (e.g., polar or non-polar capillary columns), fine-tuning the oven temperature program, and adjusting carrier gas flow rates vernier.comresearchgate.netgo-jsb.co.uk. For HPLC, optimization focuses on the choice of stationary phase (e.g., C18, phenyl, or specialized chiral phases), mobile phase composition (e.g., mixtures of water with acetonitrile (B52724) or methanol), pH, and gradient elution profiles hplc.euelementlabsolutions.commtc-usa.comnih.gov. The goal is to maximize the selectivity and resolution between closely related compounds, ensuring accurate identification and quantification of this compound and its potential isomers.

Spectrophotometric and Titrimetric Methods

While chromatographic techniques are primary for separation and quantification, spectrophotometric and titrimetric methods represent classical quantitative analytical approaches. However, specific documented applications of these methods for the direct determination of this compound are not widely reported in the literature.

Spectrophotometric determination often relies on the formation of colored complexes between an analyte and a reagent, which absorb light at specific wavelengths ajol.infoiyte.edu.trniscpr.res.inmedwinpublishers.com. Techniques such as the mole ratio method and Job's method (continuous variation) are employed to elucidate the stoichiometry of these complexes and to determine formation constants ajol.infoniscpr.res.inmedwinpublishers.comcurresweb.com. While these methods are well-established for the quantitative analysis of various metal ions and organic compounds, there is no specific literature detailing the formation of complexes involving this compound for spectrophotometric analysis.

Titration is a quantitative chemical analysis technique used to determine the concentration of a substance (analyte) by reacting it with a solution of precisely known concentration (titrant) uniba.sklibretexts.orgsolubilityofthings.com. Common types include acid-base titrations, complexometric titrations, and redox titrations uniba.sksolubilityofthings.com. The endpoint of the titration is typically detected using indicators or potentiometric methods uniba.skmetrohm.comalliedacademies.org. Although titration is a versatile method for quantifying many chemical species, there are no readily available reports detailing the application of titrimetric methods for the direct determination of this compound concentration.

Development of Advanced Analytical Techniques for Trace Analysis

The analysis of compounds at trace or ultra-trace levels (parts per million, ppm; parts per billion, ppb; parts per trillion, ppt) requires highly sensitive and selective analytical methodologies sigmaaldrich.comintertek.comeag.comresearchgate.netazolifesciences.com. Gas Chromatography, as noted, has demonstrated capabilities for analyzing cyclopolymethylenetetrazoles at levels below 10 ppm msu.edu.

Advanced techniques often involve coupling separation methods with highly sensitive detection systems. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying compounds, especially in complex biological or environmental samples, and are capable of achieving low detection limits nih.govresearchgate.net. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is another advanced technique widely used for elemental trace analysis, capable of detecting elements at ppt (B1677978) levels researchgate.net. While these techniques are not exclusively developed for this compound, their inherent sensitivity and specificity make them valuable for its trace analysis, particularly when coupled with appropriate sample preparation and chromatographic separation. The development of novel stationary phases for GC and HPLC continues to enhance the resolution of isomers and improve the detection limits for challenging analytes like this compound.

Future Directions and Emerging Research Avenues for Trimethylenetetrazol

Exploration of New Spectroscopic Probes for Real-Time Analysis

The real-time monitoring of chemical processes involving Trimethylenetetrazol is crucial for understanding reaction kinetics, optimizing synthesis, and ensuring safety. Advanced spectroscopic techniques offer non-destructive, in-situ analysis capabilities. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural and dynamic information during reactions colab.wsrsc.orgdss.go.thresearchgate.net. For instance, the pyrolysis of this compound, which yields N-cyanomethanimine lifechemicals.comacs.orgrsc.orguq.edu.aunih.govrsc.org, could be extensively studied using time-resolved FTIR or photoelectron spectroscopy to elucidate intermediate species and reaction pathways lifechemicals.comresearchgate.net. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), can also offer valuable insights into the composition of reaction mixtures and the identification of decomposition products in real-time colab.wsmsu.edu. Developing specialized spectroscopic probes that can selectively interact with this compound or its reaction intermediates would further enhance the precision and sensitivity of these analyses, enabling a deeper understanding of its chemical behavior under various conditions.

Application of Machine Learning and Artificial Intelligence in Predictive Modeling of Reactivity

High-Throughput Screening for Novel Chemical Transformations

Advanced Materials Science Applications

The high nitrogen content and inherent energetic properties of tetrazole derivatives, including this compound, make them attractive candidates for advanced materials, particularly in the field of energetic materials cdnsciencepub.combohrium.comijcce.ac.irnih.govresearchgate.netgoogle.com. This compound could potentially serve as a building block or additive in the development of novel explosives, propellants, or gas generators, offering advantages such as high energy density and potentially lower sensitivity compared to some traditional compounds cdnsciencepub.comresearchgate.netgoogle.com. Research could focus on synthesizing polymers or coordination complexes incorporating the this compound moiety to tailor material properties for specific applications, such as binders in energetic formulations or components in advanced functional materials lifechemicals.comrsc.orgresearchgate.netgoogle.com. Furthermore, the exploration of its derivatives in areas like metal-organic frameworks (MOFs) for gas storage or as components in advanced electronic materials could unlock new functionalities. The precise control over molecular structure and properties through advanced synthesis and characterization techniques will be key to realizing these material science applications.

Compound List:

Q & A

Q. What are the optimal synthetic routes for Trimethylenetetrazol, and how do reaction conditions influence yield?

this compound synthesis typically involves heterocyclization reactions, where precursors like hydrazoic acid and nitriles are used under controlled temperatures (e.g., 40°C). Methodological optimization includes adjusting solvent systems (e.g., polar aprotic solvents) and catalysts (e.g., Lewis acids) to enhance cyclization efficiency. For example, thermal stability during synthesis must be monitored to avoid premature decomposition .

Q. How can spectroscopic techniques characterize this compound’s structural integrity?

Use a combination of -NMR, -NMR, and FT-IR to confirm the tetrazole ring structure and substituent positions. Mass spectrometry (electron ionization) is critical for validating molecular weight and fragmentation patterns, though researchers should cross-reference with databases like NIST to resolve ambiguities in spectral interpretation .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s thermal decomposition into ethylene and nitrogen gas?

Thermal decomposition studies (e.g., pyrolysis at 300–400°C) reveal that this compound undergoes a retro-cycloaddition mechanism, releasing and ethylene () as primary byproducts. Researchers should employ gas chromatography-mass spectrometry (GC-MS) to track intermediate species and validate reaction pathways. Contradictions in decomposition kinetics may arise from impurities or varying heating rates, necessitating controlled replicate experiments .

Q. How can researchers resolve contradictions in reported decomposition kinetics across studies?

Discrepancies often stem from differences in experimental setups (e.g., open vs. closed reactors) or analytical sensitivity. A systematic approach involves:

Q. What strategies optimize this compound’s stability in experimental applications?

Stabilization methods include:

- Encapsulation in inert matrices (e.g., silica aerogels) to mitigate moisture sensitivity.

- Co-crystallization with stabilizing agents (e.g., benzoic acid derivatives) to enhance thermal resistance.

- Real-time monitoring via in-situ Raman spectroscopy to detect early degradation signals .

Methodological Guidance

Q. How should researchers design experiments to validate this compound’s reactivity in novel heterocyclic systems?

- Step 1: Perform computational modeling (DFT calculations) to predict regioselectivity in cycloaddition reactions.

- Step 2: Conduct small-scale pilot reactions with varying stoichiometries and catalysts (e.g., Cu(I) salts).

- Step 3: Use high-resolution LC-MS to identify byproducts and refine synthetic protocols .

Q. What analytical frameworks address reproducibility challenges in this compound studies?

Adopt a tiered validation protocol:

- Tier 1: Internal replication with blinded sample analysis.

- Tier 2: Cross-lab validation using standardized reagents and equipment.

- Tier 3: Open-data sharing of raw spectral and kinetic data to enable meta-analyses .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s catalytic activity?

Disagreements often arise from undefined catalytic environments (e.g., trace metal contaminants). Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.